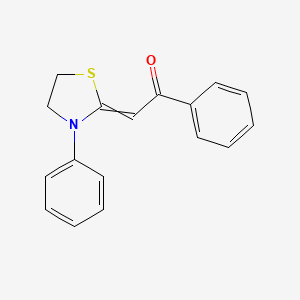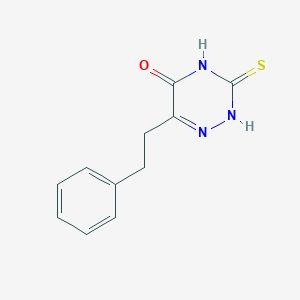
6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that contains a triazine ring with a phenylethyl substituent and a sulfanylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-phenylethylamine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the triazine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the triazine ring.
Substitution: Brominated or nitrated derivatives of the phenylethyl group.
Wissenschaftliche Forschungsanwendungen
6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The phenylethyl group can enhance binding affinity to certain biological targets, while the triazine ring can participate in hydrogen bonding and other interactions. The sulfanylidene group can undergo redox reactions, potentially affecting the compound’s activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Phenylethyl)chromones: These compounds also contain a phenylethyl group and have been studied for their biological activities, including phosphodiesterase inhibition.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These compounds share a similar sulfur-containing group and have applications in various chemical reactions.
Uniqueness
6-(2-Phenylethyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to its combination of a triazine ring, phenylethyl group, and sulfanylidene group
Eigenschaften
CAS-Nummer |
824983-27-9 |
|---|---|
Molekularformel |
C11H11N3OS |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
6-(2-phenylethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H11N3OS/c15-10-9(13-14-11(16)12-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14,15,16) |
InChI-Schlüssel |
NTZVNCBPMFWVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



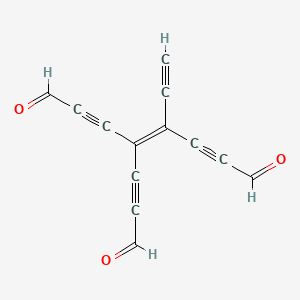
![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)
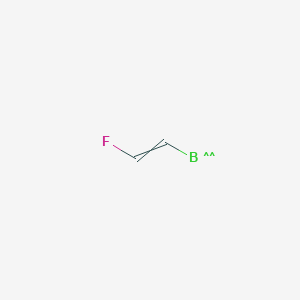
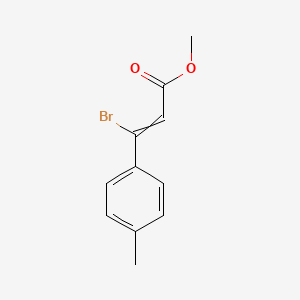
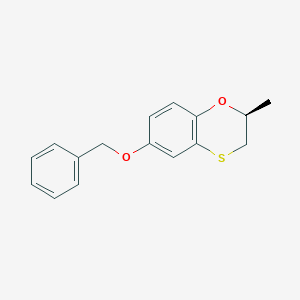
![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
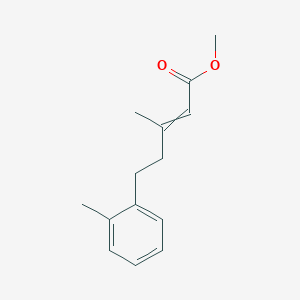
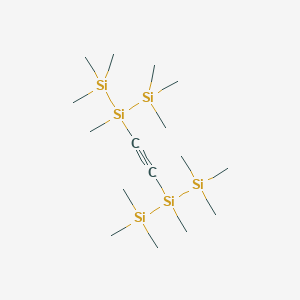
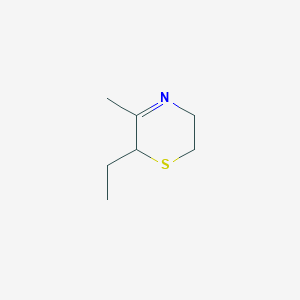
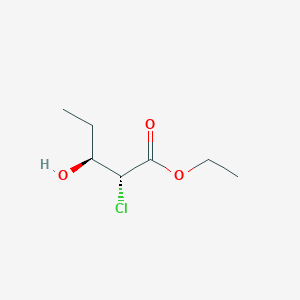
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
